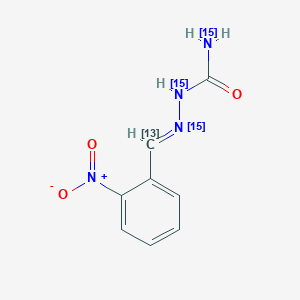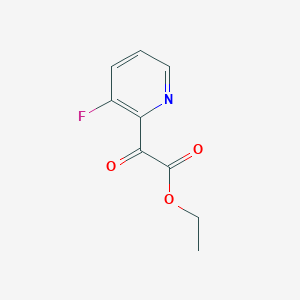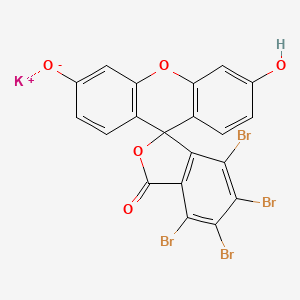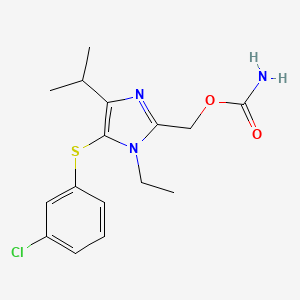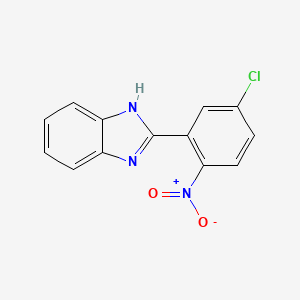
2-(5-Chloro-2-nitrophenyl)-1h-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 5-chloro-2-nitrophenyl group. Benzimidazole derivatives are known for their broad range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole typically involves the following steps:
Nitration of 5-chloro-2-nitroaniline: The starting material, 5-chloro-2-nitroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Cyclization: The nitrated product undergoes cyclization with o-phenylenediamine in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid like zinc chloride, to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(5-Chloro-2-aminophenyl)-1H-benzo[d]imidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzimidazole derivatives with additional functional groups.
Applications De Recherche Scientifique
2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand the interaction of benzimidazole derivatives with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of functional materials, including organic semiconductors and dyes.
Catalysis: The compound and its derivatives are investigated for their catalytic properties in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can also bind to specific sites on proteins, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Chloro-2-nitrophenyl)-1H-imidazole: Similar structure but lacks the benzimidazole core.
2-(5-Chloro-2-nitrophenyl)-1H-pyrazole: Contains a pyrazole ring instead of a benzimidazole ring.
2-(5-Chloro-2-nitrophenyl)-1H-triazole: Features a triazole ring in place of the benzimidazole ring.
Uniqueness
2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole is unique due to its benzimidazole core, which imparts distinct biological and chemical properties. The presence of both the nitro and chloro substituents enhances its reactivity and potential for further functionalization, making it a valuable intermediate in the synthesis of complex molecules with diverse applications.
Propriétés
Numéro CAS |
10173-75-8 |
|---|---|
Formule moléculaire |
C13H8ClN3O2 |
Poids moléculaire |
273.67 g/mol |
Nom IUPAC |
2-(5-chloro-2-nitrophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H8ClN3O2/c14-8-5-6-12(17(18)19)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7H,(H,15,16) |
Clé InChI |
RXTKSFISKHTFHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide](/img/structure/B12938178.png)
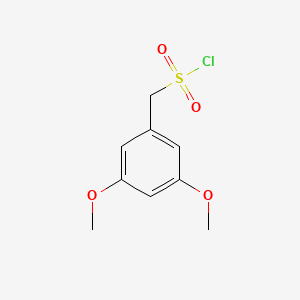
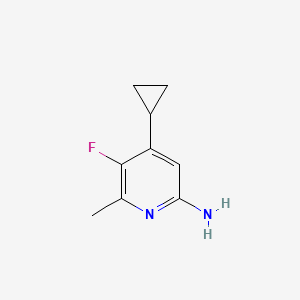
![N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)

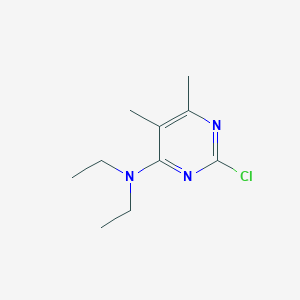
![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
